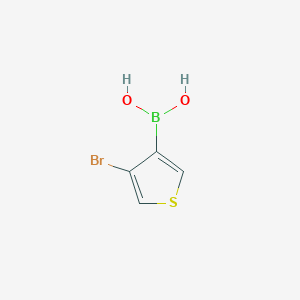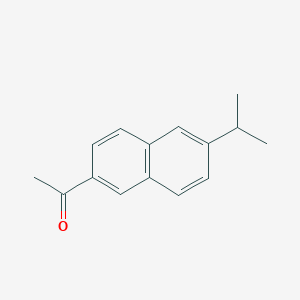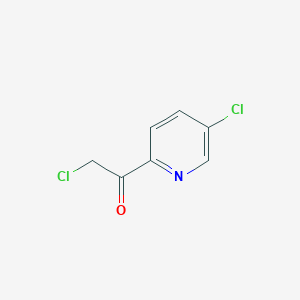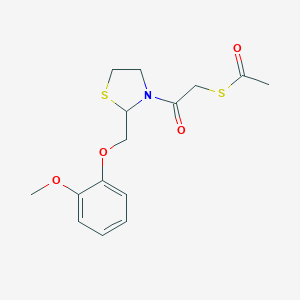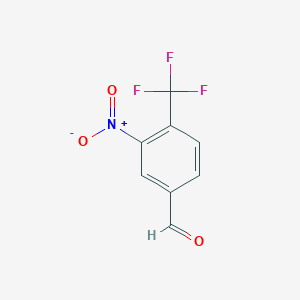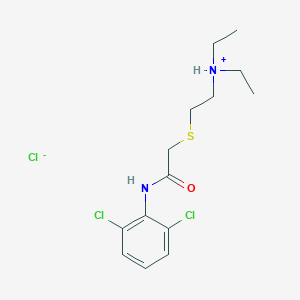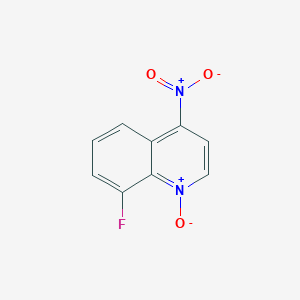
2,4,6-Trimethylpyrimidine-5-carboxylic acid
描述
Berbamine dihydrochloride is a bisbenzylisoquinoline alkaloid derived from the plant Berberis amurensis. It is known for its wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antiviral properties . This compound is particularly notable for its ability to inhibit the growth of various cancer cells and its potential as an antiviral agent against SARS-CoV-2 .
准备方法
合成路线和反应条件: 盐酸小檗碱可以通过一系列化学反应合成,包括从小檗属植物中分离小檗碱,然后将其转化为盐酸盐形式。 合成路线通常涉及使用乙醇、氯仿和丙酮等溶剂,反应条件包括维持特定的温度和pH值 .
工业生产方法: 在工业环境中,盐酸小檗碱通过从 Berberis 植物中大规模提取,然后进行化学合成以达到所需的纯度和形式来生产。 该过程涉及多个纯化步骤,以确保化合物符合药物标准 .
化学反应分析
反应类型: 盐酸小檗碱会经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,导致形成氧化衍生物。
还原: 该反应涉及添加氢或去除氧,导致化合物的还原形式。
常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种酸和碱用于取代反应。 条件通常涉及控制温度和pH值,以确保预期的反应结果 .
科学研究应用
盐酸小檗碱具有广泛的科学研究应用,包括:
作用机制
盐酸小檗碱的作用机制涉及多个分子靶点和通路:
抑制NF-κB活性: 盐酸小檗碱抑制NF-κB的活性,NF-κB是一种参与炎症和免疫反应的蛋白复合物.
诱导凋亡: 它通过调节各种信号通路(包括JAK/STAT和CAMKII/c-Myc通路)诱导癌细胞凋亡.
抗病毒活性: 它通过阻断病毒和细胞膜的融合来抑制病毒进入宿主细胞.
类似化合物:
小檗碱: 另一种源自小檗属的生物碱,以其抗菌和抗炎特性而闻名.
黄连碱: 一种具有类似药理作用的生物碱,包括抗癌和抗炎活性.
药根碱: 一种具有抗菌和抗炎特性的化合物,通常用于传统医学.
盐酸小檗碱的独特性: 盐酸小檗碱因其强大的抗癌和抗病毒活性而脱颖而出,特别是其抑制SARS-CoV-2感染的能力。 其独特的作用机制,包括抑制NF-κB和诱导凋亡,使其成为研究和治疗应用中的宝贵化合物 .
相似化合物的比较
Berberine: Another alkaloid derived from Berberis species, known for its antimicrobial and anti-inflammatory properties.
Palmatine: An alkaloid with similar pharmacological effects, including anti-cancer and anti-inflammatory activities.
Jatrorrhizine: A compound with antimicrobial and anti-inflammatory properties, often used in traditional medicine.
Uniqueness of Berbamine Dihydrochloride: Berbamine dihydrochloride stands out due to its potent anti-cancer and antiviral activities, particularly its ability to inhibit SARS-CoV-2 infection. Its unique mechanism of action, involving the inhibition of NF-κB and induction of apoptosis, makes it a valuable compound in both research and therapeutic applications .
属性
IUPAC Name |
2,4,6-trimethylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDANIHGQXLGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30527351 | |
| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108397-75-7 | |
| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)
